4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
CAS No.: 240115-91-7
Cat. No.: VC7909957
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine - 240115-91-7](/images/structure/VC7909957.png)
Specification
CAS No. | 240115-91-7 |
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Molecular Formula | C12H14N4O |
Molecular Weight | 230.27 g/mol |
IUPAC Name | 4-(4-pyridin-2-yl-1H-pyrazol-5-yl)morpholine |
Standard InChI | InChI=1S/C12H14N4O/c1-2-4-13-11(3-1)10-9-14-15-12(10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H,14,15) |
Standard InChI Key | CHHUMCGXXCUTDH-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=C(C=NN2)C3=CC=CC=N3 |
Canonical SMILES | C1COCCN1C2=C(C=NN2)C3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three distinct heterocycles: a pyridine ring, a pyrazole ring, and a morpholine ring. The pyridine moiety (a six-membered aromatic ring with one nitrogen atom) is attached to the pyrazole core (a five-membered ring with two adjacent nitrogen atoms), while the morpholine group (a six-membered oxygen- and nitrogen-containing ring) is linked to the pyrazole’s third position .
Molecular Descriptors
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Molecular Formula:
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Molecular Weight: 230.27 g/mol
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SMILES:
N1=CC=CC=C1C2=CNN=C2N3CCOCC3
The presence of multiple nitrogen atoms and the morpholine oxygen enhances hydrogen-bonding capacity, influencing solubility and target interactions.
Synthesis and Chemical Reactivity
Synthetic routes to this compound often begin with nicotinonitrile precursors. For example, analogous pyrazolopyridines are synthesized via cyclocondensation reactions involving chalcone derivatives, ethyl cyanoacetate, and ammonium acetate in the presence of piperidine . Chlorination using mixtures may introduce reactive sites for subsequent substitutions . In the case of 4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine, nucleophilic substitution reactions between chlorinated intermediates and morpholine are likely critical steps .
Key Reaction Steps
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Cyclocondensation: Formation of the pyrazole core from α,β-unsaturated ketones and nitrile-containing reagents.
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Chlorination: Introduction of a leaving group (e.g., chloride) to enable substitution.
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Morpholine Incorporation: Nucleophilic displacement of chloride by morpholine .
Physicochemical Properties
Data from experimental studies reveal the following properties:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen-bonding groups .
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Stability: The morpholine ring enhances metabolic stability compared to simpler amines .
Table 1: Physicochemical Profile
Property | Value |
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Molecular Weight | 230.27 g/mol |
Melting Point | 156–158°C |
LogP (Predicted) | ~1.7 (similar analogs) |
Hydrogen Bond Acceptors | 5 |
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s pyridine and morpholine groups are hallmarks of kinase inhibitors. For example, the IRAK4 inhibitor 4b (PubChem CID 44449334) shares a pyridine-carboxamide-morpholine scaffold and inhibits interleukin-1 receptor-associated kinase 4 (IRAK4), a target in inflammatory diseases . Molecular docking studies suggest that the pyridine and pyrazole rings engage in π-π stacking with kinase active sites, while morpholine improves solubility and bioavailability .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s cytotoxicity and kinase-inhibitory profile position it as a candidate for oncology research. Pyrazolopyridines are explored for their ability to block cell cycle progression or induce apoptosis in malignant cells .
Anti-Inflammatory Therapeutics
IRAK4 inhibitors like the structurally related compound 4b are investigated for treating autoimmune disorders. By disrupting Toll-like receptor (TLR) signaling, such compounds may mitigate chronic inflammation .
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